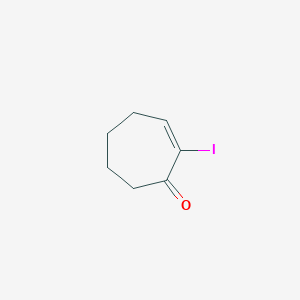![molecular formula C2H2F6N2O3S2 B14259250 Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- CAS No. 174191-51-6](/img/structure/B14259250.png)
Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- is a chemical compound known for its unique structure and properties. It is characterized by the presence of trifluoromethyl groups and sulfonimidoyl functionalities, which contribute to its high reactivity and stability. This compound is widely used in various scientific and industrial applications due to its strong acidic nature and ability to act as a catalyst in numerous chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- typically involves the reaction of methanesulfonamide with trifluoromethyl sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
On an industrial scale, the production of Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- involves similar synthetic routes but with enhanced reaction conditions to accommodate large-scale manufacturing. Continuous flow reactors and advanced purification techniques are employed to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethylamines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- involves its strong acidic nature, which allows it to act as a proton donor in catalytic reactions. The trifluoromethyl groups enhance its electron-withdrawing capability, making it a highly effective catalyst. The compound interacts with molecular targets through hydrogen bonding and electrostatic interactions, facilitating various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Similar in structure but with a phenyl group instead of a methanesulfonamide group.
N-Methyl-bis(trifluoromethanesulfonimide): Contains a methyl group instead of a methanesulfonamide group.
Scandium(III) trifluoromethanesulfonimide: A metal derivative with similar trifluoromethyl sulfonyl groups.
Uniqueness
Methanesulfonamide, 1,1,1-trifluoro-N-[S-(trifluoromethyl)sulfonimidoyl]- is unique due to its combination of methanesulfonamide and trifluoromethyl sulfonyl groups, which provide a balance of reactivity and stability. This makes it particularly useful in applications requiring strong acidic catalysts and stable intermediates .
Properties
CAS No. |
174191-51-6 |
|---|---|
Molecular Formula |
C2H2F6N2O3S2 |
Molecular Weight |
280.17 g/mol |
IUPAC Name |
1,1,1-trifluoro-N-(trifluoromethylsulfonimidoyl)methanesulfonamide |
InChI |
InChI=1S/C2H2F6N2O3S2/c3-1(4,5)14(9,11)10-15(12,13)2(6,7)8/h(H2,9,10,11) |
InChI Key |
TUVLZKOUOHAHRB-UHFFFAOYSA-N |
Canonical SMILES |
C(F)(F)(F)S(=N)(=O)NS(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


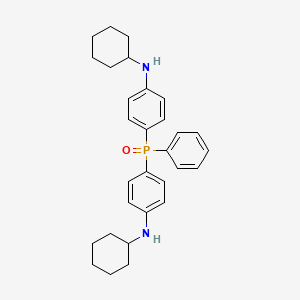
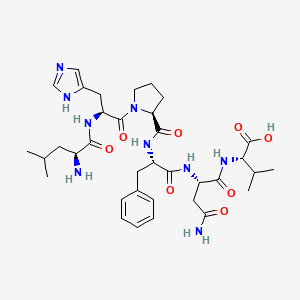
![2-Furancarboxaldehyde, 5-[(1,1-dimethylethyl)dimethylsilyl]-4-methyl-](/img/structure/B14259186.png)
![N-[5-[bis(2-methoxyethyl)amino]-2-[(4,6-dibromo-2-methyl-1,3-dioxoisoindol-5-yl)diazenyl]phenyl]acetamide](/img/structure/B14259197.png)
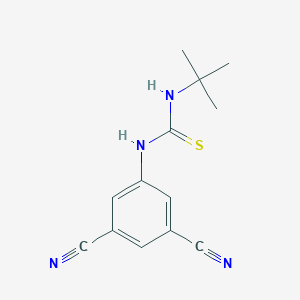
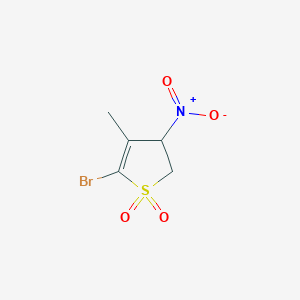
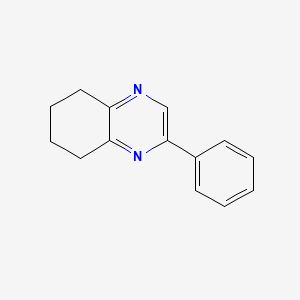

![2-Propen-1-amine, 2-methyl-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B14259220.png)
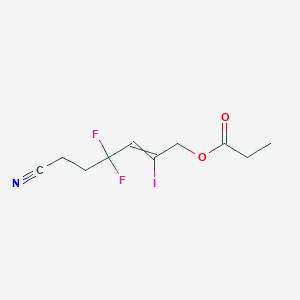
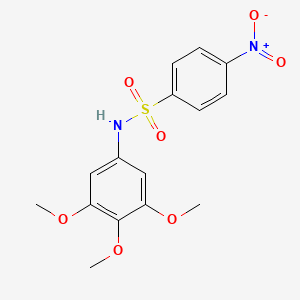
![1,1',1'',1'''-{1,2-Phenylenebis[(ethene-2,1-diyl)-4,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B14259248.png)
